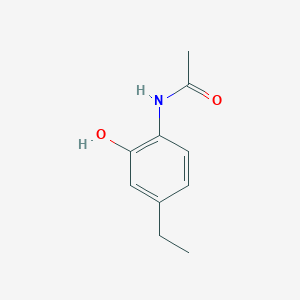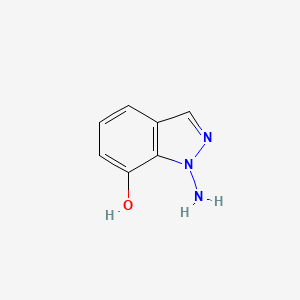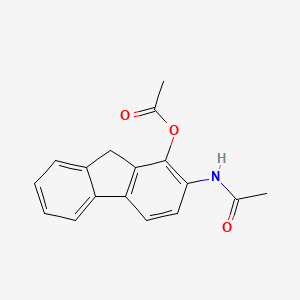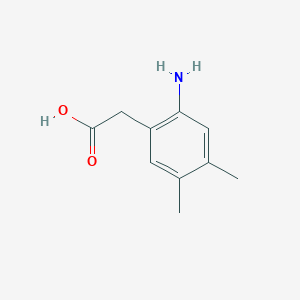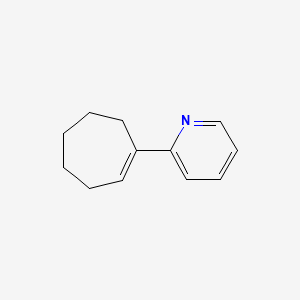
2-(Cyclohept-1-en-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohept-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of cycloheptene with pyridine under specific conditions. For example, the reaction can be catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product through C-H activation and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions
2-(Cyclohept-1-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as cycloheptane-substituted pyridines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
2-(Cyclohept-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
作用机制
The mechanism of action of 2-(Cyclohept-1-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)pyridine
- 2-(Cyclopent-1-en-1-yl)pyridine
- 2-(Cyclohept-1-en-1-yl)benzene
Uniqueness
2-(Cyclohept-1-en-1-yl)pyridine is unique due to its seven-membered cycloheptene ring, which imparts distinct steric and electronic properties compared to its six-membered and five-membered counterparts.
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
2-(cyclohepten-1-yl)pyridine |
InChI |
InChI=1S/C12H15N/c1-2-4-8-11(7-3-1)12-9-5-6-10-13-12/h5-7,9-10H,1-4,8H2 |
InChI 键 |
NEXGTLATIZEZTN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC=C(CC1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




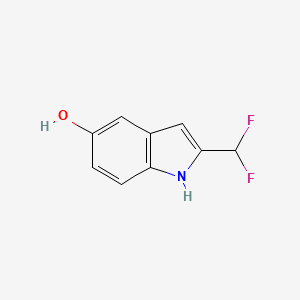
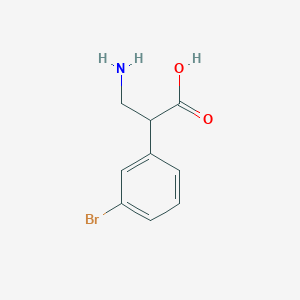
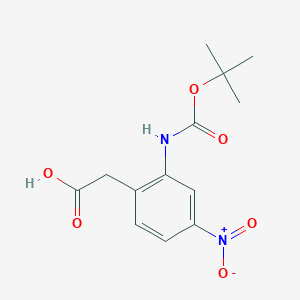
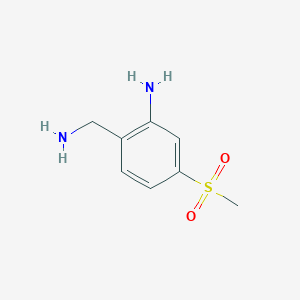
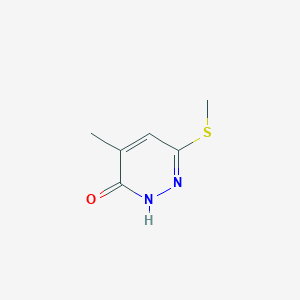
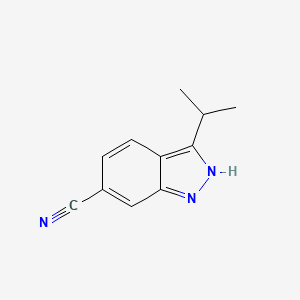
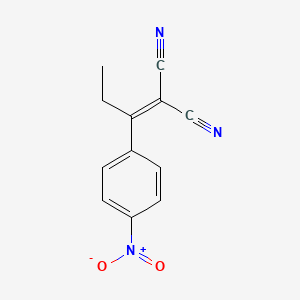
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
